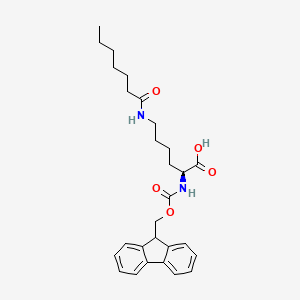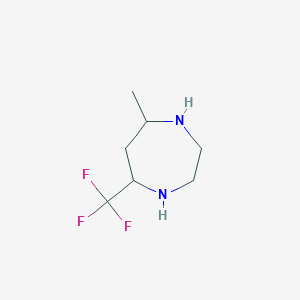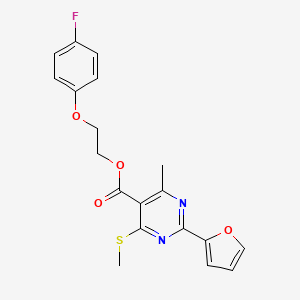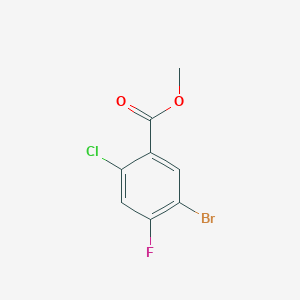
Fmoc-HepoK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-HepoK” is a product used for research purposes. The “Fmoc” part refers to the fluorenylmethoxycarbonyl protecting group, which is a base-labile protecting group used in organic synthesis . It’s commonly used as a protecting group for amines .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of “Fmoc-HepoK” is C28H36N2O5. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
The degree of parallel Fmoc alignment is substantially higher in the last frame of the 1 μs simulation for FmocA in 80% water compared to all other aliphatic Fmoc-SAAs both in the charged and neutral state .
科学的研究の応用
Self-Assembling Peptide Hydrogels
The application of Fmoc-HepoK in the development of self-assembling peptide hydrogels showcases its role in creating scaffolds for cell proliferation and differentiation. Studies have demonstrated that hydrogels formed by peptides like Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-arginine-glycine-aspartate (Fmoc-RGD) provide a nanofibrous network facilitating bioactive ligand presentation for cell attachment. This environment supports the proliferation and differentiation of mesenchymal stem cells (MSCs), indicating Fmoc-peptides' potential in tissue engineering and regenerative medicine (Wang et al., 2017).
Electroaddressing for Tissue Engineering
Fmoc-phenylalanine has been utilized in electroaddressing applications, where its deposition is controlled by electrochemically induced pH gradients. This method allows for the spatially selective and reversible assembly/disassembly of molecular gelators, including Fmoc-amino acids, on surfaces. This capability is essential for lab-on-a-chip applications and highlights the role of Fmoc-peptides in advancing microfluidic technology and tissue engineering (Liu et al., 2011).
Enzyme-Based Electrochemical Biosensing
A self-assembled peptide nanofibrous hydrogel composed of N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) has been used to create a biointerface for enzyme-based electrochemical biosensing. This approach embeds enzymes such as horseradish peroxidase (HRP) within the hydrogel, maintaining their bioactivity and enabling direct electron transfer. The resulting biosensors exhibit high sensitivity, selectivity, and stability, demonstrating Fmoc-peptides' potential in constructing smart interfaces for biosensing applications (Lian et al., 2016).
Functional Materials Fabrication
The modification of amino acids and short peptides with the Fmoc group has been extensively studied for the fabrication of functional materials. Fmoc-modified biomolecules exhibit unique self-assembly properties, making them suitable for various applications, including drug delivery, catalysis, and the development of therapeutic agents. This versatility underscores the significant role of Fmoc-peptides in the development of novel biomaterials and their potential in various scientific and medical fields (Tao et al., 2016).
作用機序
Safety and Hazards
将来の方向性
Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . This suggests that Fmoc-HepoK could have potential future applications in these areas.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-2-3-4-5-17-26(31)29-18-11-10-16-25(27(32)33)30-28(34)35-19-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-25H,2-5,10-11,16-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQLQGXMHXKYPS-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Heptanoyl) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[(3-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2534317.png)
![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)


![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)